molecular formula C8H8ClN B13251348 6-Chloro-1,2-dihydrocyclobutabenzen-1-amine

6-Chloro-1,2-dihydrocyclobutabenzen-1-amine

Cat. No.: B13251348
M. Wt: 153.61 g/mol
InChI Key: CCDRHACEUZHRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2-dihydrocyclobutabenzen-1-amine is an organic compound with the molecular formula C₈H₈ClN It is a derivative of cyclobutabenzen, featuring a chlorine atom and an amine group attached to the cyclobutabenzen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydrocyclobutabenzen-1-amine typically involves the chlorination of 1,2-dihydrocyclobutabenzen-1-amine. One common method is the reaction of 1,2-dihydrocyclobutabenzen-1-amine with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydrocyclobutabenzen-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form cyclobutabenzen derivatives with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclobutabenzen derivatives with different substituents.

Scientific Research Applications

6-Chloro-1,2-dihydrocyclobutabenzen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrocyclobutabenzen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups play a crucial role in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,2-dihydrocyclobutabenzen-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    6-Chloro-1,2-dihydrocyclobutabenzen-1-thiol: Similar structure but with a thiol group instead of an amine group.

    6-Chloro-1,2-dihydrocyclobutabenzen-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

6-Chloro-1,2-dihydrocyclobutabenzen-1-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

5-chlorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine

InChI

InChI=1S/C8H8ClN/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3,7H,4,10H2

InChI Key

CCDRHACEUZHRRR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.